2-(4-bromo-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(4-bromo-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture. The presence of bromine and nitro groups in the phenyl ring, along with the oxadiazole moiety, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromo-3-nitrobenzohydrazide with acetic anhydride under reflux conditions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 2-(4-azido-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole.
Reduction: Formation of 2-(4-amino-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole.
Oxidation: Formation of 2-(4-bromo-3-nitrophenyl)-5-carboxy-1,3,4-oxadiazole.
Scientific Research Applications
2-(4-bromo-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Agriculture: Explored as a potential pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole depends on its application:
Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole
- 2-(4-fluoro-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole
- 2-(4-methyl-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole
Uniqueness
2-(4-bromo-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of bromine and nitro groups enhances its biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O3/c1-5-11-12-9(16-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKYCPNTLQSGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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